molecular formula C32H36N8O2 B2465844 c-Fms-IN-12 CAS No. 1313407-95-2

c-Fms-IN-12

Cat. No. B2465844
CAS RN: 1313407-95-2
M. Wt: 564.694
InChI Key: JUPOTOIJLKDAPF-UHFFFAOYSA-N
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Description

C-Fms-IN-12, also known as Compound 4g, is an FMS kinase inhibitor . It also inhibits c-KIT . It is a potential broad-spectrum anticancer agent against multiple cancer types . It has been found to induce apoptosis in A549 cells .


Molecular Structure Analysis

The molecular formula of c-Fms-IN-12 is C₃₂H₃₆N₈O₂ . Its molecular weight is 564.68 . The SMILES representation of its structure is O (C1C=CN2C (C=1)=NC=C2C (NC1=CC=CC2=C1C (C1CC1)=NN2CC1C=CC=C ©N=1)=O)CCN1CCN ©CC1 .


Physical And Chemical Properties Analysis

C-Fms-IN-12 has a molecular weight of 564.68 . Its molecular formula is C₃₂H₃₆N₈O₂ . The SMILES representation of its structure is O (C1C=CN2C (C=1)=NC=C2C (NC1=CC=CC2=C1C (C1CC1)=NN2CC1C=CC=C ©N=1)=O)CCN1CCN ©CC1 .

Scientific Research Applications

Immunotherapy Enhancement: Targeting CSF1R

Pancreatic Ductal Adenocarcinoma (PDA) Treatment

PD-1/PD-L1 Inhibitor-Refractory Tumors

Platinum-Resistant Ovarian Cancer (prOVCA)

Safety Profile

Translational Relevance

Mechanism of Action

Target of Action

ARRY-382, also known as c-Fms-IN-12, is a potent, highly specific, small-molecule inhibitor . The primary target of ARRY-382 is the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS . CSF1R is a cell surface receptor belonging to a family of tyrosine kinase receptors . It plays a crucial role in the recruitment and differentiation of tumor-associated macrophages and osteoclasts .

Mode of Action

ARRY-382 (c-Fms-IN-12) binds to and inhibits the activity of CSF1R . The binding of ARRY-382 to CSF1R prevents the receptor’s activation and subsequent signaling . This inhibition disrupts the normal functioning of CSF1R, which is essential for the survival, differentiation, recruitment, and polarization of macrophages .

Biochemical Pathways

The inhibition of CSF1R by ARRY-382 (c-Fms-IN-12) affects several biochemical pathways. Primarily, it disrupts the CSF1/CSF1R signaling pathway, which is known to regulate both tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) . By inhibiting this pathway, ARRY-382 can potentially suppress the anti-tumor immune response, angiogenesis, tumor cell metastasis, and tumor-induced osteolysis .

Pharmacokinetics

The pharmacokinetics of ARRY-382 (c-Fms-IN-12) have been studied in a Phase 1 dose-escalation study . Patients received ARRY-382 orally once daily in 28-day cycles . The maximum tolerated dose (MTD) of ARRY-382 was found to be 400 mg once daily . At the MTD, a peak concentration (Cmax) of 3.06 µg/mL was achieved with a trough concentration (Ctrough) greater than 1 µg/mL after repeated dosing . The increases in ARRY-382 exposure were approximately dose-proportional .

Result of Action

The inhibition of CSF1R by ARRY-382 (c-Fms-IN-12) has shown to have potential antineoplastic activity . In a Phase 1b/2 study, some patients with advanced solid tumors showed a confirmed partial response after receiving ARRY-382 . The most frequent arry-382–related adverse events were increased transaminases and increased creatine phosphokinase .

properties

IUPAC Name

N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPOTOIJLKDAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-Fms-IN-12

Synthesis routes and methods

Procedure details

7-Chloro-N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide (5.0 g, 10.9 mmol), potassium hydroxide (3.38 g, 60.2 mmol), DMSO (50 mL), and 2-(4-methylpiperazin-1-yl)ethanol (3.16 g, 21.9 mmol) were combined under nitrogen and heated to 95° C. for 16 hours. The mixture was cooled to ambient temperature and THF (300 mL) was added. The slurry was stirred at ambient temperature for 3 hours. The solids were filtered off and the THF removed from the filtrates under vacuum to give a DMSO solution of the product. The DMSO solution was heated to 60° C. and water (100 mL) was added to precipitate out the product. The slurry was cooled to ambient temperature and stirred for 18 hours. The solids were collected by filtration and washed with water (100 mL) and MTBE (50 mL). The material was dried under vacuum at 40° C. to give N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)imidazo[1,2-a]pyridine-3-carboxamide (4.54 g). MS (ES+APCI) m/z=565.1 (M+H).
Name
7-Chloro-N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

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